(E)-1-[(Z)-(4-Chlorophenyl)(phenylhydrazono)methyl]-2-phenyldiazene
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Overview
Description
(E)-1-[(Z)-(4-Chlorophenyl)(phenylhydrazono)methyl]-2-phenyldiazene is an organic compound characterized by its complex structure, which includes a chlorophenyl group, a phenylhydrazono group, and a phenyldiazene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[(Z)-(4-Chlorophenyl)(phenylhydrazono)methyl]-2-phenyldiazene typically involves the reaction of 4-chlorobenzaldehyde with phenylhydrazine to form a hydrazone intermediate. This intermediate then undergoes a coupling reaction with diazonium salts to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require acidic or basic catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
(E)-1-[(Z)-(4-Chlorophenyl)(phenylhydrazono)methyl]-2-phenyldiazene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens, acids, and bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or hydrazines.
Scientific Research Applications
Chemistry
In chemistry, (E)-1-[(Z)-(4-Chlorophenyl)(phenylhydrazono)methyl]-2-phenyldiazene is used as a precursor for synthesizing more complex molecules. It serves as an intermediate in the production of dyes, pigments, and other organic compounds.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its interactions with various biomolecules can provide insights into cellular processes and mechanisms.
Medicine
The compound’s potential medicinal properties are being explored, particularly its ability to interact with specific enzymes and receptors. It may serve as a lead compound for developing new therapeutic agents.
Industry
In the industrial sector, this compound is used in the manufacture of specialty chemicals, including dyes and pigments. Its unique chemical properties make it suitable for various applications.
Mechanism of Action
The mechanism of action of (E)-1-[(Z)-(4-Chlorophenyl)(phenylhydrazono)methyl]-2-phenyldiazene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-4′-hydroxybenzophenone: Similar in structure but lacks the diazene group.
Disilanes: Organosilicon compounds with similar electronic properties but different structural characteristics.
Uniqueness
(E)-1-[(Z)-(4-Chlorophenyl)(phenylhydrazono)methyl]-2-phenyldiazene is unique due to its combination of functional groups, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C19H15ClN4 |
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Molecular Weight |
334.8 g/mol |
IUPAC Name |
N'-anilino-4-chloro-N-phenyliminobenzenecarboximidamide |
InChI |
InChI=1S/C19H15ClN4/c20-16-13-11-15(12-14-16)19(23-21-17-7-3-1-4-8-17)24-22-18-9-5-2-6-10-18/h1-14,21H/b23-19-,24-22? |
InChI Key |
GGXMARXENIIWPQ-AMLDTQNSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N/N=C(/C2=CC=C(C=C2)Cl)\N=NC3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)NN=C(C2=CC=C(C=C2)Cl)N=NC3=CC=CC=C3 |
Origin of Product |
United States |
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